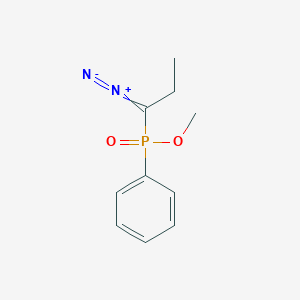
Methyl (1-diazopropyl)phenylphosphinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (1-diazopropyl)phenylphosphinate is an organophosphorus compound characterized by the presence of a diazo group attached to a propyl chain, which is further connected to a phenylphosphinate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl (1-diazopropyl)phenylphosphinate typically involves the reaction of diazo compounds with phosphinate esters. One common method includes the deprotonation of H-phosphinate esters with a strong base such as lithium hexamethyldisilazide (LHMDS) at low temperatures, followed by alkylation with appropriate electrophiles . Another approach involves the use of palladium-catalyzed cross-coupling reactions between phosphinate esters and diazo compounds .
Industrial Production Methods: Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of copper-catalyzed P-arylation of organophosphorus compounds containing P-H bonds is another efficient method for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl (1-diazopropyl)phenylphosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the diazo group to an amine.
Substitution: The diazo group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can react with the diazo group under mild conditions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Amines.
Substitution: Substituted phosphinates with various functional groups.
Wissenschaftliche Forschungsanwendungen
Methyl (1-diazopropyl)phenylphosphinate has several applications in scientific research:
Biology: The compound can be employed in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of methyl (1-diazopropyl)phenylphosphinate involves the reactivity of the diazo group, which can form carbenes or participate in cycloaddition reactions. These reactive intermediates can interact with various molecular targets, including nucleophiles and electrophiles, leading to the formation of new chemical bonds and the modification of existing structures .
Vergleich Mit ähnlichen Verbindungen
Methylphenidate: A stimulant used in the treatment of ADHD.
Methyldopa: An antihypertensive agent.
Comparison: Methyl (1-diazopropyl)phenylphosphinate is unique due to its diazo group, which imparts distinct reactivity compared to other organophosphorus compounds. Unlike methylphenidate and methyldopa, which are primarily used in medical applications, this compound is more versatile in its use across chemistry, biology, and industry.
Eigenschaften
CAS-Nummer |
63469-83-0 |
|---|---|
Molekularformel |
C10H13N2O2P |
Molekulargewicht |
224.20 g/mol |
IUPAC-Name |
[1-diazopropyl(methoxy)phosphoryl]benzene |
InChI |
InChI=1S/C10H13N2O2P/c1-3-10(12-11)15(13,14-2)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3 |
InChI-Schlüssel |
VQOFDPYCLPIMBE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=[N+]=[N-])P(=O)(C1=CC=CC=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-hydroxy-2-(hydroxymethyl)butan-2-yl]octadec-9-enamide](/img/structure/B14502023.png)
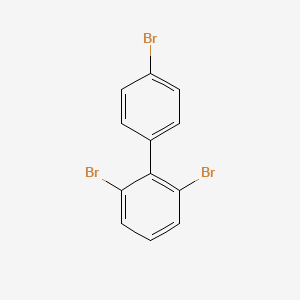
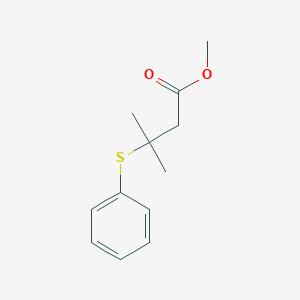
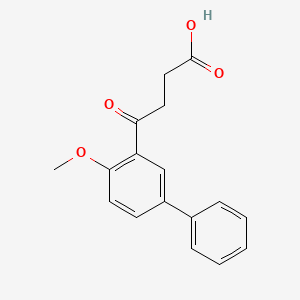

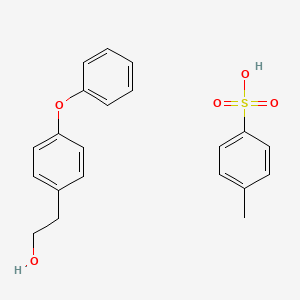
![1-[3-(4-Chlorophenyl)sulfanyloctyl]imidazole;oxalic acid](/img/structure/B14502059.png)
![2-[3-(3,4-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14502060.png)
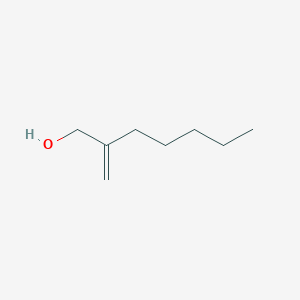
![11,12-Dihydro-1H-benzo[f]pyrimido[2,1-a]isoquinoline-1,3(2H)-dione](/img/structure/B14502077.png)
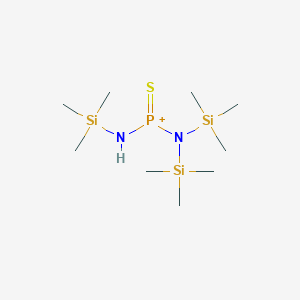
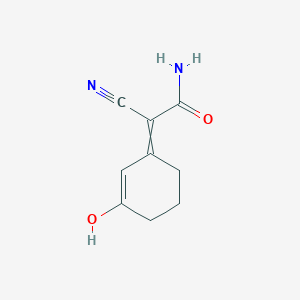
![4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL dodecanoate](/img/structure/B14502101.png)
